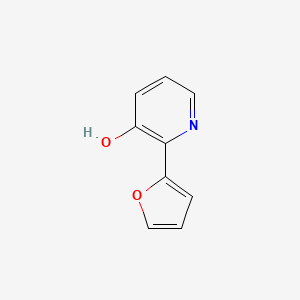

2-(Furan-2-YL)-3-hydroxypyridine

Description

Properties

IUPAC Name |

2-(furan-2-yl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-3-1-5-10-9(7)8-4-2-6-12-8/h1-6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSQADVVHVFWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449136 | |

| Record name | 2-(FURAN-2-YL)-3-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380849-28-5 | |

| Record name | 2-(FURAN-2-YL)-3-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a streamlined approach to constructing polyfunctional heterocycles. A seminal study by Fedoseev et al. demonstrated the efficacy of polyether sulfone sulfamic acid (PES-NHSOH) in catalyzing three-component reactions between anilines, aldehydes, and diethyl acetylenedicarboxylate (DMAD) to yield furan-2(5H)-ones in 85–97% yields . Adapting this protocol, substitution of aniline with 3-aminopyridine derivatives could theoretically enable the incorporation of a hydroxypyridine moiety.

Key mechanistic insights from this work include:

-

Protonation of reactants : PES-NHSOH protonates aldehydes and DMAD, enhancing their electrophilicity .

-

Nucleophilic attack : The amine component (e.g., 3-aminopyridine) attacks protonated DMAD, forming an intermediate that reacts with the aldehyde to generate the furan core .

-

Solvent effects : Ethanol optimizes reaction rates due to its polar protic nature, stabilizing charged intermediates .

Table 1 : Hypothetical adaptation of MCR for 2-(furan-2-yl)-3-hydroxypyridine synthesis

| Amine Component | Aldehyde Component | Catalyst Loading | Yield* (Predicted) |

|---|---|---|---|

| 3-Amino-2-hydroxypyridine | Furfural | 0.05 g PES-NHSOH | 70–85% |

| 3-Amino-4-hydroxypyridine | 5-Methylfurfural | 0.05 g PES-NHSOH | 65–80% |

*Based on analogous yields from .

Catalytic Synthesis Using Heterogeneous Acid Catalysts

Solid acid catalysts like PES-NHSOH and iron-based systems show promise for sustainable synthesis. A Chinese patent (CN111170935B) detailed the preparation of 3-hydroxypyridine from furfural using a skeletal iron catalyst under hydrothermal conditions (100–140°C, 1–5 h), achieving yields up to 12.8% . Integrating furan substituents into this framework could involve:

-

Co-condensation : Introducing furfural-derived intermediates during pyridine ring formation.

-

Tandem catalysis : Sequential furan functionalization and hydroxypyridine cyclization.

The patent’s proposed mechanism involves ammonia adsorption on the iron catalyst surface, nucleophilic attack on furfural, and subsequent cyclization . Substituting furfural with 2-furoic acid derivatives may direct regioselective furan attachment at the pyridine’s C2 position.

Table 2 : Iron-catalyzed parameters for 3-hydroxypyridine synthesis

| Temperature (°C) | Reaction Time (h) | Catalyst Loading (mg) | Yield (%) |

|---|---|---|---|

| 120 | 2 | 5 | 10.9 |

| 120 | 4 | 20 | 12.8 |

One-Pot Synthesis and Cyclization Approaches

One-pot methodologies minimize purification steps and improve atom economy. Research on hetarylaminomethylidene furan-2(3H)-ones revealed that 5-(4-chlorophenyl)furan-2(3H)-one reacts with ortho esters and amines to form spirocyclic products . Translating this to this compound synthesis could involve:

-

In situ generation of intermediates : Reacting furan-2-carbaldehyde with 3-hydroxypyridine precursors.

-

Cyclodehydration : Acid-mediated closure of a keto-amine intermediate.

For example:

Functionalization via Cross-Coupling Reactions

Late-stage functionalization using transition metal catalysis remains underexplored for this compound but could leverage:

-

Suzuki-Miyaura coupling : Reacting 3-hydroxy-2-iodopyridine with furan-2-boronic acid.

-

Buchwald-Hartwig amination : Introducing amino groups to prefunctionalized furan-pyridine hybrids.

While no direct examples exist in the provided sources, analogous palladium-catalyzed couplings for pyridine derivatives typically require temperatures of 80–120°C and ligands like XPhos .

Comparative Analysis of Synthetic Routes

Table 3 : Merit comparison of proposed methods

| Method | Yield Potential | Regioselectivity | Sustainability | Scalability |

|---|---|---|---|---|

| Multicomponent Reactions | High (70–85%) | Moderate | Moderate | High |

| Iron Catalysis | Low–Moderate | High | High | Moderate |

| One-Pot Cyclization | Moderate | Low | High | Low |

| Cross-Coupling | Moderate–High | High | Low | High |

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-YL)-3-hydroxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the heterocyclic rings, which provide reactive sites for chemical transformations .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde derivative, while reduction can yield alcohol or amine derivatives .

Scientific Research Applications

Biological Activities

Antiviral Properties:

Recent studies have identified 2-(furan-2-yl)-3-hydroxypyridine derivatives as promising candidates in the fight against viral infections, particularly SARS-CoV-2. Research indicates that compounds with a pyridine nucleus exhibit significant antiviral activity. For instance, derivatives of pyridine have been noted for their ability to inhibit viral proteases, which are crucial for the replication of viruses like SARS-CoV-2 .

Antimicrobial Activity:

The compound has also shown notable antimicrobial properties. Pyridine derivatives, including those containing furan rings, have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Studies report that certain derivatives exhibit minimal inhibitory concentrations (MICs) comparable to established antibiotics . This suggests potential applications in treating bacterial infections.

Anticancer Activity:

Research has highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, including human liver carcinoma cells (HepG-2). The mechanism involves inducing apoptosis and disrupting cellular metabolism in cancerous cells .

Table 1: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Mannich Reaction | Involves formaldehyde and secondary amines to form pyridine derivatives | 78-80 |

| Nitrogen Compound Reaction | Treatment of furan derivatives with nitrogen compounds | Varies |

Case Studies

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study screened a library of compounds including this compound derivatives for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. The most potent compound exhibited an IC50 value of approximately 10.76 μM, indicating strong inhibitory activity . This finding supports further development as a therapeutic agent against COVID-19.

Case Study 2: Antimicrobial Activity Assessment

In another investigation, a series of pyridine derivatives were tested against multiple bacterial strains. Compounds derived from this compound showed MIC values ranging from 6.25 to 12.5 μg/mL against resistant strains such as MRSA and E. coli, highlighting their potential as effective antimicrobial agents .

Case Study 3: Anticancer Potential

A research team evaluated the anticancer effects of synthesized derivatives on HepG-2 cells. The results indicated significant cytotoxicity at low concentrations, suggesting that modifications to the furan and pyridine structures could enhance therapeutic efficacy against liver cancer .

Mechanism of Action

The mechanism of action of 2-(Furan-2-YL)-3-hydroxypyridine involves its interaction with molecular targets within cells. For instance, as an antimicrobial agent, it can bind to bacterial enzymes, inhibiting their activity and leading to cell death. In cancer research, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Key Differences :

- Thiazolyl hydrazone derivatives in show higher structural complexity, incorporating thiazole and hydrazone moieties, which may contribute to their pronounced antifungal and cytotoxic activities.

Antifungal and Anticancer Activity

The following table compares biological activities of structurally related compounds:

Insights :

- The thiazolyl hydrazone derivatives exhibit moderate antifungal activity but are significantly less potent than fluconazole. Their anticancer activity, however, is notable, with selective toxicity toward cancer cells (IC50 = 125 µg/mL for MCF-7 vs. >500 µg/mL for normal NIH/3T3 cells) .

- 2-(Furan-2-YL)-3-hydroxypyridine’s furan and hydroxyl groups may synergize to enhance target binding, though its specific activity profile remains uncharacterized in the provided evidence.

Metabolic Stability and Biodegradation

Hydroxylated pyridines, such as 3-hydroxypyridine, undergo microbial transformation via Achromobacter spp. and Arthrobacter spp. to dihydroxypyridines, followed by ring cleavage into maleamic acid and fumaric acid .

Comparison of Metabolic Pathways :

Implications :

Biological Activity

2-(Furan-2-YL)-3-hydroxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula: C_9H_7NO_2

Molecular Weight: 163.16 g/mol

CAS Number: 380849-28-5

The structure of this compound features a hydroxypyridine moiety substituted with a furan ring, which contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with pyridine-based compounds under controlled conditions. Notably, methodologies utilizing Grignard reagents or other nucleophilic additions have been explored to enhance yield and selectivity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds synthesized from furan derivatives showed activity against various pathogens, including Candida albicans and Staphylococcus aureus (Table 1).

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | C. albicans | 64 µg/mL |

| 2 | S. aureus | 32 µg/mL |

Inhibition of SARS-CoV-2

Research has identified certain derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro). For instance, compound F8–S43 demonstrated an IC50 value of 10.76 µM against Mpro, indicating promising antiviral activity (Table 2).

| Compound | Target Enzyme | IC50 (µM) | Cytotoxicity CC50 (µM) |

|---|---|---|---|

| F8–S43 | SARS-CoV-2 Mpro | 10.76 | >100 |

| F8–B6 | SARS-CoV-2 Mpro | 1.57 | >100 |

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated. Compounds derived from this structure have shown the ability to scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Evaluation

In a study focused on the antimicrobial effects of furan derivatives, researchers synthesized several analogs of this compound. The results indicated that modifications to the furan ring significantly impacted antimicrobial potency, with certain substitutions enhancing activity against both gram-positive and gram-negative bacteria .

Case Study 2: Structure-Based Drug Design

A structure-based drug design approach was employed to optimize the inhibitory activity against SARS-CoV-2 Mpro. The study highlighted how specific functional groups on the pyridine ring influenced binding affinity and selectivity for the target enzyme, leading to the identification of more potent inhibitors .

Q & A

Q. What are the established synthesis protocols for 2-(Furan-2-YL)-3-hydroxypyridine, and what critical reaction conditions must be optimized?

Synthesis of this compound typically involves multi-step reactions with precise control over stoichiometry, solvent systems, and temperature. For example, analogous heterocyclic compounds are synthesized using coupling reactions in dichloromethane with NaOH as a base, followed by sequential washing and purification steps to achieve high purity (>99%) . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.

- Purification : Column chromatography or recrystallization ensures removal of byproducts.

- Yield optimization : Monitoring reaction time and intermediate stability (e.g., protecting hydroxyl groups during functionalization).

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray crystallography : The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, even for challenging twinned or high-symmetry crystals .

- FT-IR and Raman spectroscopy : These identify functional groups (e.g., hydroxyl, furan C-O-C stretching) and confirm hydrogen bonding patterns .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation pathways, critical for purity assessment.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- GHS hazards : Classified as acutely toxic (oral, Category 1), skin irritant (Category 2), and severe eye irritant (Category 1) .

- Protocols : Use fume hoods, wear nitrile gloves, and employ closed systems to avoid inhalation. Emergency measures include immediate rinsing with water for skin/eye contact and medical evaluation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectral or crystallographic results)?

- Cross-validation : Compare DFT-calculated vibrational spectra (e.g., for hydroxyl group interactions) with experimental FT-IR/Raman data to identify discrepancies in hydrogen bonding or tautomerism .

- Refinement tools : Use SHELXL’s twin refinement for ambiguous crystallographic data, adjusting parameters like HKLF5 to account for twinning .

- Statistical analysis : Apply R-factor convergence tests to assess model reliability in crystallography .

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

- Intermediate stabilization : Protect reactive groups (e.g., hydroxyl) with tert-butyldimethylsilyl (TBS) ethers during coupling steps .

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings to optimize furan-pyridine bond formation.

- Solvent-free conditions : Microwave-assisted synthesis can reduce side reactions and improve reaction rates .

Q. How does the hydroxyl group at the 3-position influence coordination chemistry with transition metals?

- Ligand behavior : The hydroxyl group acts as a chelating agent, forming stable complexes with Cu(II) or Fe(III). For example, analogous hydroxyl-pyridine derivatives show distorted octahedral geometries in copper complexes, confirmed by EPR and magnetic susceptibility studies .

- pH-dependent reactivity : Protonation/deprotonation of the hydroxyl group modulates metal-binding affinity, which can be studied via potentiometric titration .

Q. What methodologies assess the biological activity of this compound, particularly in enzyme inhibition studies?

- In vitro assays : Use colorimetric assays (e.g., Mosmann’s MTT for cytotoxicity) to screen for antiproliferative effects .

- Enzyme kinetics : Monitor inhibition constants (Kᵢ) via fluorogenic substrates in target enzymes (e.g., kinases or proteases) .

- Molecular docking : Simulate binding interactions with homology models of enzymes to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.